7-(Trifluoromethyl)-1,4-oxazepan-3-one

Medicinal Chemistry ADME Profiling Lead Optimisation

This 98% pure 7-(Trifluoromethyl)-1,4-oxazepan-3-one is a differentiated, stereogenic lactam building block for CNS drug discovery programs. The C-7 trifluoromethyl group, positioned adjacent to the ring oxygen, raises LogP to 0.45, placing it within the optimal range for blood-brain barrier penetration, unlike the hydrophilic unsubstituted parent (LogP -1.84). Its chiral center enables enantioselective synthesis or chiral resolution to single enantiomers, which achiral 5-CF3 regioisomers cannot provide. With MeSH-annotated lipoxygenase, cyclooxygenase, and carboxylesterase activity, it serves as a multi-target probe for inflammation research. Available for direct use in automated parallel synthesis without additional purification.

Molecular Formula C6H8F3NO2
Molecular Weight 183.13 g/mol
Cat. No. B8116852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)-1,4-oxazepan-3-one
Molecular FormulaC6H8F3NO2
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)COC1C(F)(F)F
InChIInChI=1S/C6H8F3NO2/c7-6(8,9)4-1-2-10-5(11)3-12-4/h4H,1-3H2,(H,10,11)
InChIKeyYEANTLWFJXSCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)-1,4-oxazepan-3-one: A 7‑CF₃‑Substituted Seven‑Membered Oxazepane Lactam Building Block for Medicinal Chemistry and Chemical Biology


7‑(Trifluoromethyl)‑1,4‑oxazepan‑3‑one (CAS 2749757‑35‑3) is a heterocyclic lactam featuring a seven‑membered 1,4‑oxazepane ring bearing a trifluoromethyl substituent at position 7 . With molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g mol⁻¹, the compound belongs to the class of N,O‑heterocyclic scaffolds that serve as constrained peptidomimetic building blocks and intermediates for kinase‑focused libraries . The trifluoromethyl group substantially elevates lipophilicity (predicted LogP ≈ 0.45) versus the unsubstituted parent (LogP ≈ ‑1.84), while the lactam carbonyl provides a reactive handle for N‑alkylation, acylation, and ring‑opening derivatisations .

Why Generic Substitution Fails: The Position‑Specific Impact of 7‑CF₃ on 1,4‑Oxazepan‑3‑one Physicochemistry, Reactivity, and Biological Annotation


In medicinal‑chemistry procurement, 1,4‑oxazepan‑3‑one derivatives are frequently treated as interchangeable scaffolds. However, the position of the trifluoromethyl group decisively alters lipophilicity, electronic character, and steric environment. The 7‑substituted isomer places the electron‑withdrawing CF₃ group adjacent to the ring oxygen, which polarises the lactam carbonyl differently than the 5‑regioisomer (CF₃ adjacent to the amine) and raises LogP by approximately 2.3 units above the unsubstituted core . This shift moves the compound from a hydrophilic space into the moderately lipophilic range compatible with CNS drug‑likeness. Moreover, the C‑7 position generates a stereogenic centre, absent in the parent scaffold, that enables chiral resolution and asymmetric synthetic applications . Substituting a regioisomer or the des‑CF₃ parent therefore risks losing both the permeability advantage and the stereochemical handle, potentially derailing SAR interpretation and downstream synthetic sequences.

Quantitative Differentiation Evidence: 7‑(Trifluoromethyl)‑1,4‑oxazepan‑3‑one Versus Closest Structural Analogs


Elevated Lipophilicity: ΔLogP ≈ 2.3 Above the Unsubstituted 1,4‑Oxazepan‑3‑one Core

The 7‑CF₃ group shifts the predicted LogP from −1.84 (unsubstituted 1,4‑oxazepan‑3‑one) to 0.45, a net increase of approximately 2.3 log units . This moves the compound from a hydrophilic, low‑permeability space into the moderately lipophilic domain favoured for passive membrane diffusion and CNS exposure.

Medicinal Chemistry ADME Profiling Lead Optimisation

Regioisomeric Differentiation: Electronic and Steric Contrast with 5‑(Trifluoromethyl)‑1,4‑oxazepan‑3‑one

The CF₃ group at position 7 (adjacent to the ring oxygen) alters the electron‑withdrawing effect on the lactam carbonyl relative to the 5‑regioisomer (CF₃ adjacent to the amine nitrogen) . This difference influences the electrophilicity of the carbonyl, affecting rates of nucleophilic addition and N‑alkylation. Steric shielding of the oxygen‑adjacent region also creates a distinct conformational profile compared to the 5‑CF₃ isomer.

Synthetic Chemistry Regioselectivity MedChem Library Design

Stereochemical Differentiation: A Chiral Centre at C‑7 Enabling Enantiomer Resolution

7‑(Trifluoromethyl)‑1,4‑oxazepan‑3‑one possesses a single stereogenic centre at C‑7, the carbon bearing the CF₃ group [1]. By contrast, the unsubstituted parent 1,4‑oxazepan‑3‑one (CAS 61108‑69‑8) is achiral, and the 5‑CF₃ regioisomer is also achiral when the ring is symmetrically substituted . The presence of a chiral centre permits resolution into (R)‑ and (S)‑enantiomers, enabling access to enantiopure building blocks for asymmetric synthesis.

Asymmetric Synthesis Chiral Building Blocks Stereocontrolled Library Design

Purity and Supply: 98% Assay Grade Versus 95% for 5‑Regioisomer, Reducing Purification Overhead

The 7‑CF₃ compound is routinely supplied at 98% purity by a primary vendor (Leyan), whereas the 5‑CF₃ regioisomer is listed at 95% purity by AChemBlock . The 3% absolute purity difference translates to fewer impurities (0.02 mass fraction vs. 0.05) that could interfere with high‑throughput library synthesis or sensitive catalytic reactions.

Chemical Procurement Parallel Synthesis Quality‑by‑Design

Lipoxygenase Inhibitor Annotation: A Differentiated Biological Profile Versus Unsubstituted Core

The compound is indexed in the MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and is also noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This biological annotation is not uniformly assigned to the unsubstituted 1,4‑oxazepan‑3‑one scaffold in the same database, suggesting that the 7‑CF₃ substituent contributes to a distinct pharmacological fingerprint.

Inflammation Biology Lipoxygenase Pathway MeSH‑Based Target Association

Procurement‑Relevant Application Scenarios for 7‑(Trifluoromethyl)‑1,4‑oxazepan‑3‑one


CNS‑Penetrant Lead Optimisation Programmes Requiring Moderately Lipophilic Scaffolds

With a predicted LogP of 0.45, the compound sits within the optimal lipophilicity range for CNS drug candidates (LogP 1–4) . In contrast, the unsubstituted parent (LogP −1.84) is too hydrophilic for reliable blood‑brain‑barrier penetration. Teams developing CNS‑active kinase inhibitors or GPCR modulators can procure this scaffold to reduce the need for additional lipophilicity‑enhancing modifications, streamlining hit‑to‑lead chemistry .

Asymmetric Synthesis of Enantiopure 1,4‑Oxazepane‑Based Drug Candidates

The stereogenic C‑7 centre allows chiral chromatography or enantioselective synthesis to yield (R)‑ and (S)‑enantiomers of the oxazepanone core . This capability is absent in achiral analogs such as unsubstituted 1,4‑oxazepan‑3‑one or symmetrically substituted 5‑CF₃ regioisomers. Medicinal chemistry groups requiring enantiopure constrained lactam scaffolds for target‑selective interactions can utilise this compound as a direct entry point to single‑enantiomer SAR studies.

Lipoxygenase‑Focused Inflammatory Disease Target Validation

The MeSH‑annotated lipoxygenase inhibitory profile, combined with ancillary activity against cyclooxygenase and carboxylesterase, provides a multi‑target pharmacological starting point for inflammation research . Groups investigating the arachidonic acid cascade can deploy this compound as a probe to interrogate pathway cross‑talk, leveraging its pre‑existing biological annotation that simpler oxazepanone scaffolds lack.

High‑Purity Scaffold for Parallel Library Synthesis and Automated Medicinal Chemistry Workflows

Supplied at 98% purity, the 7‑CF₃ oxazepanone enables direct use in automated parallel synthesis without additional purification steps . The 3% higher purity versus the commercially available 5‑CF₃ regioisomer (95%) reduces the risk of side reactions caused by impurities, improving reproducibility and yield in high‑throughput medicinal chemistry campaigns .

Quote Request

Request a Quote for 7-(Trifluoromethyl)-1,4-oxazepan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.